1-(3,4-Dimethoxyphenyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)benzimidazole is a heterocyclic organic compound that features a benzimidazole core substituted with a 3,4-dimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with 3,4-dimethoxybenzaldehyde. This reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions . The reaction can be summarized as follows:
Reactants: Ortho-phenylenediamine and 3,4-dimethoxybenzaldehyde.
Catalyst: Sodium metabisulfite.
Solvent: A mixture of solvents, often including water and hexane.
Conditions: Mild temperature and atmospheric pressure.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and eco-friendly methods. Green chemistry approaches, such as using less toxic solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzimidazoles .
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethoxyphenyl)benzimidazole exerts its effects involves its interaction with various molecular targets. The compound can function as a hydrogen donor or acceptor, allowing it to bind to different drug targets involved in cancer progression. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting specific proteins and pathways .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Similar in structure but lacks the methoxy groups, leading to different biological activities.
5,6-Dimethylbenzimidazole: A component of vitamin B12, with distinct biological functions.
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole: Another compound with anticancer properties but different pharmacokinetic profiles.
Uniqueness: 1-(3,4-Dimethoxyphenyl)benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-18-14-8-7-11(9-15(14)19-2)17-10-16-12-5-3-4-6-13(12)17/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMMNPKYEJDLHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=NC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.